2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline is a chemical compound belonging to the class of quinoxalines, characterized by its unique structure that includes a trifluoromethyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 352.33 g/mol. The compound features a quinoxaline core, which consists of a bicyclic structure formed by a benzene ring fused to a pyrazine ring, along with a sulfonyl group attached to a benzyl moiety that contains the trifluoromethyl substituent .
This compound is classified as a sulfonamide derivative of quinoxaline, which are known for their biological activities, particularly in medicinal chemistry. Quinoxaline derivatives have been extensively studied for their potential applications in treating various diseases, including cancer and bacterial infections .
The synthesis of 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline typically involves several steps:
The molecular structure of 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline can be described as follows:
The arrangement of atoms can be visualized in its chemical structure, which highlights the connectivity between the quinoxaline core and the attached functional groups.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 352.33 g/mol |
CAS Number | 338977-88-1 |
The compound can participate in various chemical reactions, including:
The mechanism of action for 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline involves its interaction with specific biological targets. The compound may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to effectively interact with hydrophobic pockets in target proteins .
The physical properties include:
Data regarding its stability under various conditions indicate that it remains stable at room temperature but should be stored away from strong oxidizing agents and moisture.
2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline has significant potential in scientific research, particularly in:
Quinoxaline derivatives have evolved significantly in medicinal chemistry since their initial discovery. Early bioactive compounds like quinomycin antibiotics (echinomycin) demonstrated the scaffold's DNA-intercalating properties and antitumor potential [6]. Clinical development advanced with FDA-approved agents such as varenicline for smoking cessation and brimonidine for glaucoma treatment, showcasing the therapeutic versatility of quinoxaline cores [1]. The 1990s marked a milestone with chloroquinoxaline sulfonamide entering clinical trials as a topoisomerase II inhibitor, validating the strategic incorporation of sulfonamide groups into quinoxaline architectures for oncology applications [1] [9]. This historical progression established quinoxaline as a privileged scaffold capable of yielding drugs with diverse biological activities ranging from antimicrobial to anticancer effects.
The sulfonamide functional group (–SO₂–NH–) confers critical advantages in drug design:
Clinically established sulfonamide-containing drugs include antibacterial agents (sulfamethazine), diuretics (chlorthalidone), and carbonic anhydrase inhibitors (ethoxzolamide) [1]. When incorporated into heterocyclic systems like quinoxaline, sulfonamides exhibit dual functionality – serving both as linker units and as active pharmacophores that enhance receptor interactions. This dual role is exemplified in sulfaquinoxaline, a veterinary antimicrobial where the sulfonamide moiety enables coccidiosis treatment through folate pathway inhibition [1]. The electronic properties of the sulfonyl group also facilitate synthetic diversification, enabling the creation of sulfonyl chloride intermediates for subsequent nucleophilic displacement reactions.
The strategic integration of trifluoromethylbenzyl, sulfonyl, and quinoxaline components creates a hybrid structure with optimized bioactivity:
This molecular synergy is validated by patented kinase inhibitors featuring trifluoromethylbenzylsulfonyl-quinoxaline cores that exhibit nanomolar IC₅₀ values against PI3K isoforms [1]. Computational studies indicate the trifluoromethyl group's electrostatic potential enhances stacking interactions with aromatic residues in enzyme binding pockets, while the sulfonyl linker optimally positions pharmacophores for target engagement [5] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: